5-bromo-N-(1-imino-1,3-dihydro-2H-isoindol-2-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(1-imino-1,3-dihydro-2H-isoindol-2-yl)furan-2-carboxamide is a complex organic compound that features a bromine atom, an imino group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-imino-1,3-dihydro-2H-isoindol-2-yl)furan-2-carboxamide typically involves the bromination of a precursor compound followed by the introduction of the imino group and the furan ring. One common method involves the reaction of 2-furan carboxylic acid with bromine to introduce the bromine atom. This is followed by the reaction with an appropriate amine to form the imino group and the isoindole structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(1-imino-1,3-dihydro-2H-isoindol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the imino group to an amine.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
5-bromo-N-(1-imino-1,3-dihydro-2H-isoindol-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials .
Mechanism of Action
The mechanism of action of 5-bromo-N-(1-imino-1,3-dihydro-2H-isoindol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with proteins, affecting their structure and function. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-bromo-1,3-dihydro-2H-inden-2-one: Similar structure but lacks the furan ring and imino group.
(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1-methyl-1,3-dihydro-2H-indol-2-one: Contains a thiazolidine ring instead of the furan ring.
2,6-piperidinedione, 3-(5-bromo-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-, (3R)-: Similar structure but with a piperidinedione ring.
Uniqueness
5-bromo-N-(1-imino-1,3-dihydro-2H-isoindol-2-yl)furan-2-carboxamide is unique due to the presence of both the furan ring and the imino group, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
919724-44-0 |
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Molecular Formula |
C13H10BrN3O2 |
Molecular Weight |
320.14 g/mol |
IUPAC Name |
5-bromo-N-(3-imino-1H-isoindol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C13H10BrN3O2/c14-11-6-5-10(19-11)13(18)16-17-7-8-3-1-2-4-9(8)12(17)15/h1-6,15H,7H2,(H,16,18) |
InChI Key |
MMXMHSANKQWTNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1NC(=O)C3=CC=C(O3)Br |
solubility |
38.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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